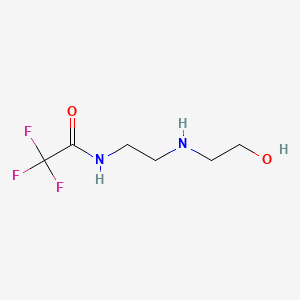

2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide

Vue d'ensemble

Description

“2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide” is a chemical compound with the CAS Number: 364056-54-2 . It has a molecular weight of 200.16 and its IUPAC name is 2,2,2-trifluoro-N-{2-[(2-hydroxyethyl)amino]ethyl}acetamide . The compound is typically stored at a temperature of 2-8°C and appears as a white to yellow solid .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.16 . It is a white to yellow solid and is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide and its derivatives have been extensively studied in the field of chemical synthesis. For instance, Gagosz & Zard (2006) explored a xanthate-transfer approach to α-trifluoromethylamines, including 2,2,2-trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide derivatives, demonstrating their utility in the synthesis of biologically active compounds and radical additions (Gagosz & Zard, 2006). Similarly, Shainyan et al. (2015) investigated the oxidative addition of trifluoroacetamide to alkenes and dienes, illustrating the versatile chemical reactions involving this compound (Shainyan et al., 2015).

Applications in Antibacterial Agents

In the realm of medicinal chemistry, the compound has shown potential in the development of antibacterial agents. Alharbi & Alshammari (2019) synthesized new fluorine-substituted amino-1,2,4-triazines from 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide and evaluated their in vitro antibacterial activity, showing significant activity against various bacteria (Alharbi & Alshammari, 2019).

Organic Syntheses and Radiolabeling

Latli & Casida (1995) explored the radiosynthesis of herbicides and safeners for herbicides using similar compounds, which could be significant in studying their metabolism and mode of action (Latli & Casida, 1995). This highlights the compound's relevance in radiolabeling and tracing studies in environmental science.

Fluorination and Chemical Reactions

Banks et al. (1996) investigated N-halogeno compounds, including derivatives of 2,2,2-trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide, as electrophilic fluorinating agents. These studies provide insights into fluorination reactions and the synthesis of fluorinated compounds (Banks et al., 1996).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O2/c7-6(8,9)5(13)11-2-1-10-3-4-12/h10,12H,1-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWPFBJNQRPPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.